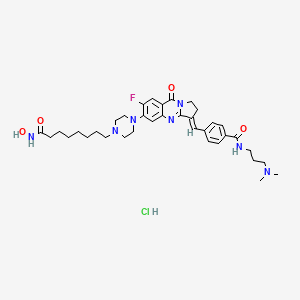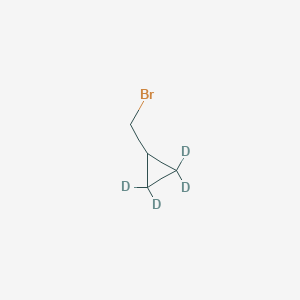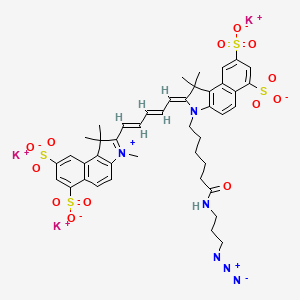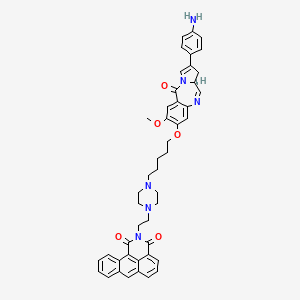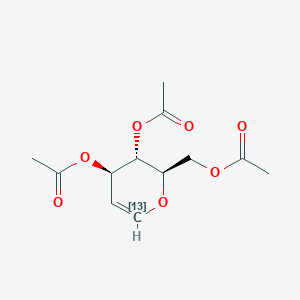
Faznolutamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faznolutamide is a synthetic compound known for its antiandrogen properties. It is primarily investigated for its potential use in treating conditions related to androgen receptor activity, such as prostate cancer. The chemical structure of this compound is characterized by the presence of a benzonitrile group, a fluorine atom, and a methoxy group, among other functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Faznolutamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core:
Introduction of Functional Groups:
Formation of the Imidazolidinyl Group: The final steps involve the formation of the imidazolidinyl group, which is achieved through a series of condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Faznolutamide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific functional groups on the this compound molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .
Wissenschaftliche Forschungsanwendungen
Faznolutamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of antiandrogen agents and their interactions with various chemical reagents.
Biology: this compound is investigated for its effects on androgen receptors and its potential to modulate biological pathways related to androgen activity.
Medicine: The primary medical application of this compound is in the treatment of prostate cancer, where it acts as an antiandrogen agent to inhibit the growth of cancer cells.
Industry: this compound is used in the development of pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
Faznolutamide exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens. This inhibition prevents the activation of androgen receptor-mediated transcription, leading to a decrease in the expression of genes involved in the growth and survival of prostate cancer cells. The molecular targets of this compound include the androgen receptor and associated co-regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Enzalutamide: Another antiandrogen agent used in the treatment of prostate cancer.
Darolutamide: A nonsteroidal androgen receptor antagonist with a similar therapeutic application.
Uniqueness of Faznolutamide: this compound is unique in its specific chemical structure, which includes a benzonitrile core, a fluorine atom, and a methoxy group. These structural features contribute to its distinct pharmacological properties and potential advantages in terms of efficacy and safety compared to other antiandrogen agents .
Eigenschaften
CAS-Nummer |
1272719-08-0 |
|---|---|
Molekularformel |
C19H17FN4O2S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-[4,4-dimethyl-3-(6-methylpyridin-3-yl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-5-7-13(10-22-11)24-18(27)23(17(25)19(24,2)3)14-8-6-12(9-21)16(26-4)15(14)20/h5-8,10H,1-4H3 |
InChI-Schlüssel |
YMGGYZJNZHRLEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=C(C(=C(C=C3)C#N)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


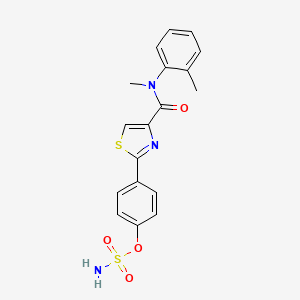
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)
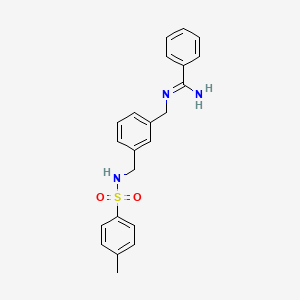
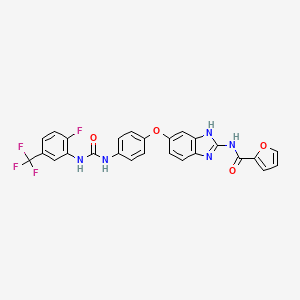
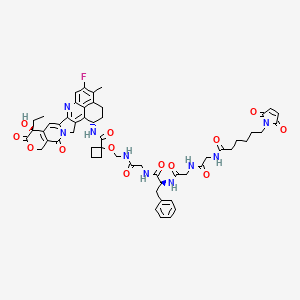
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
